molecular formula C11H10ClN5OS B11702753 (4E)-4-[(3-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 26179-04-4

(4E)-4-[(3-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11702753
CAS No.: 26179-04-4
M. Wt: 295.75 g/mol
InChI Key: OSJDAPBFVFNIFI-UHFFFAOYSA-N
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Description

(4E)-4-[(3-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a chlorophenyl group, a hydrazono group, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis might involve the reaction of 3-chlorophenylhydrazine with a suitable pyrazole precursor under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would be optimized for industrial-scale production to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated compound.

Scientific Research Applications

(4E)-4-[(3-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: Preliminary studies might explore its potential as a therapeutic agent for certain diseases.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-[(3-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

26179-04-4

Molecular Formula

C11H10ClN5OS

Molecular Weight

295.75 g/mol

IUPAC Name

4-[(3-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C11H10ClN5OS/c1-6-9(10(18)17(16-6)11(13)19)15-14-8-4-2-3-7(12)5-8/h2-5,16H,1H3,(H2,13,19)

InChI Key

OSJDAPBFVFNIFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC(=CC=C2)Cl

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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